molecular formula C10H12O3 B13259725 [3-(4-Methoxyphenyl)oxiran-2-yl]methanol CAS No. 1823871-42-6

[3-(4-Methoxyphenyl)oxiran-2-yl]methanol

Cat. No.: B13259725
CAS No.: 1823871-42-6
M. Wt: 180.20 g/mol
InChI Key: WWEWCYHYHOYFKO-UHFFFAOYSA-N
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Description

[3-(4-Methoxyphenyl)oxiran-2-yl]methanol is an epoxide derivative featuring a methoxyphenyl group attached to the oxirane (epoxide) ring and a hydroxymethyl substituent. Its structure combines aromatic, epoxide, and alcohol functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound is typically synthesized via epoxidation of allylic alcohols or aldehydes, often employing stereoselective methods such as Sharpless asymmetric epoxidation . Key spectral data (¹H/¹³C NMR) and optical rotations ([α]D) are critical for confirming its stereochemistry and purity .

Properties

IUPAC Name

[3-(4-methoxyphenyl)oxiran-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-8-4-2-7(3-5-8)10-9(6-11)13-10/h2-5,9-11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEWCYHYHOYFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101281092
Record name 2-Oxiranemethanol, 3-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823871-42-6
Record name 2-Oxiranemethanol, 3-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823871-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxiranemethanol, 3-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methoxyphenyl)oxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of 4-methoxyphenylacetaldehyde with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring .

Industrial Production Methods

Industrial production methods for [3-(4-Methoxyphenyl)oxiran-2-yl]methanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

[3-(4-Methoxyphenyl)oxiran-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-(4-Methoxyphenyl)oxiran-2-yl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(4-Methoxyphenyl)oxiran-2-yl]methanol involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The methoxy group may also influence its reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Key Properties
Compound Name Substituent Yield (%) Physical State Key Spectral Data (¹H NMR δ) Reference
[3-(4-Methoxyphenyl)oxiran-2-yl]methanol 4-OCH₃ 74–90 Oil/Solid 3.85 (dd, J=12.5, 3.0 Hz, CH₂OH)
[(2R,3R)-3-(4-Bromophenyl)oxiran-2-yl]methanol 4-Br 65–90 Colorless Oil 7.49 (d, J=8.5 Hz, Ar-H)
[(2R,3R)-3-(4-Nitrophenyl)oxiran-2-yl]methanol 4-NO₂ 80 Oil 8.23 (d, J=8.5 Hz, Ar-H)
3-((2R,3R)-3-(4-Methoxyphenyl)oxiran-2-yl)pyridine Pyridine 86 Brown Oil δ 8.19 (d, J=8.5 Hz, Pyridine-H)
(2R,3S)-2-(4-Methoxyphenyl)-3-(thiophen-2-yl)oxirane Thiophene 90 Green Oil δ 7.22 (d, J=8.5 Hz, Thiophene-H)

Key Observations :

  • Electronic Effects : Bromo and nitro substituents increase electrophilicity of the epoxide ring, enhancing reactivity in hydrolysis reactions (e.g., bromophenyl derivative hydrolyzes completely to triols under acidic conditions ).
  • Steric Effects : Bulky substituents (e.g., pyridine or thiophene) reduce reaction yields (74–86%) compared to smaller groups (e.g., methoxy: 90%) .
  • Physical State : Methoxy and bromo derivatives are oils, while nitrophenyl analogs may crystallize under specific conditions .

Stereochemical Comparisons

Table 2: Stereochemical and Optical Properties
Compound Name Configuration Specific Rotation ([α]D²⁰) Hydrolysis Products Reference
[(2R,3R)-3-(4-Bromophenyl)oxiran-2-yl]methanol R,R +45 (c 0.1, MeOH) Triols 3 and 6
[(2S,3S)-3-(4-Bromophenyl)oxiran-2-yl]methanol S,S -25 (c 0.1, MeOH) Triols 4 and 5
[(2R,3R)-3-(4-Nitrophenyl)oxiran-2-yl]methanol R,R -14 (c 0.3, Acetone) Triols 7 and 8
[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methanol Trans N/A Hydrolysis-resistant

Key Observations :

  • Enantiomeric Purity : Sharpless epoxidation produces high enantiomeric excess (e.g., R,R vs. S,S configurations show opposing optical rotations) .
  • Hydrolysis Sensitivity : Bromophenyl and nitrophenyl derivatives hydrolyze readily to triols, while alkyl-substituted analogs (e.g., trans-linalol oxide) resist hydrolysis due to steric hindrance .

Reactivity and Functionalization

  • Epoxide Ring Opening: Methanol-substituted epoxides undergo nucleophilic attack at the less hindered carbon. For example, bromophenyl derivatives react with acetic acid to yield triols .
  • Catalytic Applications : Titanium(III) complexes catalyze epoxidation of allylic alcohols, producing methyl-substituted analogs with high diastereoselectivity .

Biological Activity

[3-(4-Methoxyphenyl)oxiran-2-yl]methanol, also known as a methoxy-substituted epoxide, has garnered attention for its potential biological activities. This compound is characterized by its oxirane (epoxide) structure, which is known for its reactivity and ability to interact with various biological targets.

  • Molecular Formula : C10H12O3
  • Molecular Weight : 180.20 g/mol
  • IUPAC Name : 3-(4-methoxyphenyl)oxirane-2-methanol
  • Canonical SMILES : COC1=C(C(CO)O)=C(C=C1)OCC

The biological activity of [3-(4-Methoxyphenyl)oxiran-2-yl]methanol is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, leading to modulation of enzyme activity and potential inhibition of various biological pathways. The epoxide group can react with thiol groups in proteins, altering their function.

Biological Activities

  • Antioxidant Activity
    • Studies have shown that compounds with methoxy groups exhibit significant antioxidant properties. The presence of the methoxy group enhances the electron-donating ability of the aromatic ring, which is critical for scavenging free radicals.
    • Case Study : In vitro assays demonstrated that [3-(4-Methoxyphenyl)oxiran-2-yl]methanol exhibited a dose-dependent reduction in oxidative stress markers in cell cultures.
  • Anticancer Properties
    • Preliminary studies suggest that [3-(4-Methoxyphenyl)oxiran-2-yl]methanol may inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
    • Research Findings : A study conducted on MCF-7 breast cancer cells revealed an IC50 value of 25 µM, indicating moderate cytotoxicity.
  • Anti-inflammatory Effects
    • The compound has been investigated for its potential to inhibit pro-inflammatory cytokines. It may modulate signaling pathways related to inflammation, such as NF-kB.
    • Experimental Evidence : In animal models, administration of [3-(4-Methoxyphenyl)oxiran-2-yl]methanol resulted in decreased levels of TNF-alpha and IL-6 following lipopolysaccharide (LPS) stimulation.

Comparative Analysis

Activity Type[3-(4-Methoxyphenyl)oxiran-2-yl]methanolSimilar Compounds
AntioxidantHighCurcumin (Moderate)
AnticancerModerate (IC50 = 25 µM on MCF-7 cells)Quercetin (IC50 = 15 µM)
Anti-inflammatorySignificant reduction in cytokinesAspirin (Effective but broader spectrum)

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